N-methyl-N-phenylpyridine-4-carboxamide chemical structure and physical properties
N-methyl-N-phenylpyridine-4-carboxamide chemical structure and physical properties
An In-Depth Technical Guide to N-methyl-N-phenylpyridine-4-carboxamide: Structure, Properties, and Synthesis
This guide provides a comprehensive technical overview of N-methyl-N-phenylpyridine-4-carboxamide, a molecule of interest in medicinal chemistry and drug development. Due to the limited publicly available data for this specific compound, this document synthesizes information from closely related analogues to present a predictive and insightful resource for researchers, scientists, and professionals in drug development.
Molecular Structure and Identification
N-methyl-N-phenylpyridine-4-carboxamide is a tertiary amide featuring a pyridine ring linked to a phenyl group through a methyl-substituted amide bridge. The precise arrangement of these functional groups is critical to its chemical and biological properties.
Chemical Structure:
Caption: 2D structure of N-methyl-N-phenylpyridine-4-carboxamide.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | N-methyl-N-phenylpyridine-4-carboxamide | N/A |
| CAS Number | 252930-65-7 | [1] |
| Molecular Formula | C13H12N2O | Calculated |
| Molecular Weight | 212.25 g/mol | Calculated |
| SMILES | CN(C(=O)c1ccncc1)c2ccccc2 | Predicted |
| InChI Key | Predicted to be unique | N/A |
Predicted Physical and Chemical Properties
Table of Predicted and Comparative Physical Properties:
| Property | Predicted/Comparative Value | Notes |
| Melting Point | Solid at room temperature | Based on the melting points of similar aromatic amides.[3] |
| Boiling Point | > 300 °C | High boiling point is expected due to the rigid aromatic structure and polar amide group. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The aromatic nature suggests poor aqueous solubility, a common challenge for many drug candidates.[4] |
| pKa | Weakly basic | The pyridine nitrogen is the most likely site of protonation. |
| LogP | ~1.9 (for isomer) | Indicates moderate lipophilicity.[2] |
Synthesis and Characterization
While a specific, validated protocol for the synthesis of N-methyl-N-phenylpyridine-4-carboxamide is not published, a general and robust synthetic approach can be designed based on well-established amidation reactions.
Proposed Synthetic Pathway: Amide Coupling
The most straightforward synthesis involves the coupling of isonicotinic acid (or its activated form) with N-methylaniline.
Caption: Proposed workflow for the synthesis of N-methyl-N-phenylpyridine-4-carboxamide.
Experimental Protocol: Synthesis via Acyl Chloride
This protocol provides a detailed, step-by-step methodology for the synthesis.
Materials:
-
Isonicotinic acid
-
Thionyl chloride (SOCl₂)
-
N-methylaniline
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Activation of Isonicotinic Acid:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isonicotinic acid (1.0 equivalent).
-
Add an excess of thionyl chloride (e.g., 5-10 equivalents) and a catalytic amount of DMF.
-
Reflux the mixture for 2-4 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude isonicotinoyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude isonicotinoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve N-methylaniline (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the N-methylaniline solution to 0 °C in an ice bath.
-
Slowly add the isonicotinoyl chloride solution to the N-methylaniline solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Extraction:
-
Quench the reaction with water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-methyl-N-phenylpyridine-4-carboxamide.
-
Causality in Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which would hydrolyze the highly reactive acyl chloride intermediate.
-
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Aqueous Work-up: Removes water-soluble byproducts and unreacted starting materials.
-
Column Chromatography: A standard and effective method for purifying organic compounds based on their polarity.[5]
Structural Characterization:
The identity and purity of the synthesized N-methyl-N-phenylpyridine-4-carboxamide would be confirmed using a suite of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the pyridine and phenyl rings (7-9 ppm), a singlet for the N-methyl group (around 3.5 ppm). |
| ¹³C NMR | Signals for the carbonyl carbon (around 165-170 ppm), and distinct signals for the aromatic carbons of the pyridine and phenyl rings. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 212.25). Fragmentation patterns would show cleavage at the amide bond. |
| Infrared (IR) Spectroscopy | A strong C=O stretching vibration for the amide carbonyl (around 1650 cm⁻¹), and C-N stretching vibrations. |
Potential Biological Activity and Mechanism of Action
While no specific biological data exists for N-methyl-N-phenylpyridine-4-carboxamide, its structural motifs are present in molecules with known biological activities. This allows for informed speculation on its potential therapeutic applications and mechanisms of action.
Structural Analogues and Their Activities:
-
N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide: This more complex analogue has been identified as an inhibitor of urokinase-type plasminogen activator and various cytochrome P450 enzymes.[6] This suggests that the core N-methyl-N-phenylpyridine-4-carboxamide scaffold may have potential as an enzyme inhibitor.
-
1-methyl-4-phenylpyridinium (MPP+): This is a well-known neurotoxin that inhibits complex I of the mitochondrial electron transport chain.[7][8][9] Although N-methyl-N-phenylpyridine-4-carboxamide is structurally different (it is not a pyridinium salt), the presence of the N-methyl-phenyl-pyridine core warrants investigation into its potential effects on mitochondrial function.
-
Other Pyridine Carboxamide Derivatives: Various derivatives have been explored for a range of therapeutic areas, including oncology and infectious diseases, often acting as inhibitors of specific enzymes or protein-protein interactions.[10][11][12]
Hypothesized Mechanism of Action:
Caption: Hypothesized mechanism of action for N-methyl-N-phenylpyridine-4-carboxamide.
Based on its structure, N-methyl-N-phenylpyridine-4-carboxamide could potentially interact with biological targets through:
-
Hydrogen Bonding: The amide oxygen and pyridine nitrogen can act as hydrogen bond acceptors.
-
π-π Stacking: The aromatic pyridine and phenyl rings can engage in stacking interactions with aromatic residues in a protein binding pocket.
-
Hydrophobic Interactions: The phenyl and methyl groups contribute to the molecule's lipophilicity, facilitating interactions with hydrophobic regions of a target.
Further research, including in vitro screening and computational docking studies, would be necessary to elucidate the specific biological targets and mechanism of action of this compound.
Conclusion and Future Directions
N-methyl-N-phenylpyridine-4-carboxamide represents an intriguing, yet underexplored, chemical entity. This guide has provided a foundational understanding of its structure, predicted properties, and a viable synthetic route. The true potential of this molecule in drug discovery and development awaits empirical validation. Future research should focus on its synthesis and purification, followed by a comprehensive evaluation of its biological activity against a panel of relevant targets, particularly enzymes such as kinases and proteases, where similar scaffolds have shown promise.
References
-
Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - MDPI. Available at: [Link]
-
1-methyl-N-phenyl-4H-pyridine-3-carboxamide | C13H14N2O | CID 14417315 - PubChem. Available at: [Link]
-
Studies, Synthesis and Antimicrobial Activity of 6-Methyl-4-(3- Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl )-2-Thio-N- Substituted Phenyl Pyrimide-5-Carboxamide - Academia.edu. Available at: [Link]
-
Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives - MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - MDPI. Available at: [Link]
-
N-Phenyl-pyridine-2-carboxamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
-
N-Phenylpyridine-3-Carboxamide and 6-Acetyl-1H-Indazole Inhibit the RNA Replication Step of the Dengue Virus Life Cycle - eScholarship. Available at: [Link]
-
N-methyl-4-phenylpyridinium (MPP+) potentiates the killing of cultured hepatocytes by catecholamines - PubMed. Available at: [Link]
-
MPP+ (1-methyl-4-phenylpyridine) is a neurotoxin to dopamine-, norepinephrine- and serotonin-containing neurons - PubMed. Available at: [Link]
-
Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and 4-phenylpyridine analogs in inner membrane preparations - PubMed. Available at: [Link]
-
Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer - MDPI. Available at: [Link]
Sources
- 1. N-METHYL-N-PHENYLPYRIDINE-4-CARBOXAMIDE - 252930-65-7 [popebiotech.com]
- 2. 1-methyl-N-phenyl-4H-pyridine-3-carboxamide | C13H14N2O | CID 14417315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer [mdpi.com]
- 5. (PDF) Studies, Synthesis and Antimicrobial Activity of 6-Methyl-4-(3- Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl )-2-Thio-N- Substituted Phenyl Pyrimide-5-Carboxamide [academia.edu]
- 6. Buy N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide | 1095067-87-0 [smolecule.com]
- 7. N-methyl-4-phenylpyridinium (MPP+) potentiates the killing of cultured hepatocytes by catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MPP+ (1-methyl-4-phenylpyridine) is a neurotoxin to dopamine-, norepinephrine- and serotonin-containing neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and 4-phenylpyridine analogs in inner membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives [mdpi.com]
- 11. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides [mdpi.com]
- 12. escholarship.org [escholarship.org]
